Methyl (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylate is a chemical compound that belongs to the class of pyrrolidine carboxylates It is characterized by the presence of a pyrrolidine ring substituted with a 4-chlorophenyl group and a methyl ester at the 2-carboxylate position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorinated aromatic compound.
Esterification: The carboxylate group is esterified using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The 4-chlorophenyl group can participate in substitution reactions, leading to the formation of different aromatic derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including its role as a precursor for drug development.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its biological effects. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various physiological responses.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate: Similar structure but lacks the 4-chloro substituent.
Ethyl (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl (2S,5S)-5-(4-bromophenyl)pyrrolidine-2-carboxylate: Similar structure but with a bromine substituent instead of chlorine.
Uniqueness
Methyl (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylate is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. The specific configuration of the pyrrolidine ring also contributes to its distinct properties compared to other similar compounds.
Properties
IUPAC Name |
methyl (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-16-12(15)11-7-6-10(14-11)8-2-4-9(13)5-3-8/h2-5,10-11,14H,6-7H2,1H3/t10-,11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDJSFPRXXSBGZ-QWRGUYRKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(N1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@H](N1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.